molecular formula C9H20N2O2 B6227861 tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1867202-45-6

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate

Cat. No.: B6227861
CAS No.: 1867202-45-6
M. Wt: 188.27 g/mol
InChI Key: NVUWUDUEKXDLAG-SSDOTTSWSA-N
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Description

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl nitrite as a reagent, which facilitates the formation of the desired compound under solvent-free conditions . The reaction conditions often include mild temperatures and the absence of metal catalysts, making the process more environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1867202-45-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m1/s1

InChI Key

NVUWUDUEKXDLAG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)N(C)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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